molecular formula C11H17N B1336597 N-(2-phenylethyl)propan-2-amine CAS No. 52007-97-3

N-(2-phenylethyl)propan-2-amine

Cat. No. B1336597
CAS RN: 52007-97-3
M. Wt: 163.26 g/mol
InChI Key: HNPAEWJKFXEUDW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)propan-2-amine, also known as (2-phenylethyl)(propan-2-yl)amine, is a compound with the CAS Number 52007-97-3 . It has a molecular weight of 163.26 and is a liquid at room temperature . This compound is an organic synthetic raw material, mainly used for the synthesis of pesticide herbicides, synthetic medicine, dyes, rubber vulcanization accelerators, surfactants, detergents, and defoamers .


Synthesis Analysis

The synthesis of N-(2-phenylethyl)propan-2-amine can be achieved through transaminase-mediated synthesis, which is an environmentally and economically attractive method . This process involves the use of prochiral ketones . Another method involves the amidation of primary nitroalkanes .


Molecular Structure Analysis

The molecular structure of N-(2-phenylethyl)propan-2-amine can be represented by the InChI code 1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

N-(2-phenylethyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 163.26 and is soluble in ethanol, methanol, and chloroform but is practically insoluble in water.

Scientific Research Applications

Synthesis of Enantiopure Drug-like Compounds

N-(2-phenylethyl)propan-2-amine: is utilized in the synthesis of enantiopure drug-like compounds, particularly 1-(3′,4′-disubstituted phenyl)propan-2-amines. These compounds are significant due to their presence in approximately 40% of all active pharmaceutical ingredients. The use of transaminases offers an environmentally friendly and economically viable method for the direct synthesis of these pharmaceutically relevant derivatives from prochiral ketones .

Cognitive Function Improvement

Derivatives of N-(2-phenylethyl)propan-2-amine , such as (2R)-1-phenylpropan-2-amine, have been reported to improve cognitive function in patients with multiple sclerosis. This highlights the compound’s potential in therapeutic applications targeting neurological disorders .

Treatment of Obesity

The compound’s derivatives are found in commercial drugs used for the treatment of obesity. For instance, benzphetamine, which is a 1-arylpropan-2-amine derivative, is utilized in this context, indicating the importance of N-(2-phenylethyl)propan-2-amine in weight management therapies .

Parkinson’s Disease Medication

N-(2-phenylethyl)propan-2-amine: is also a precursor in the synthesis of drugs for Parkinson’s disease, such as L-DOPA and selegiline. These medications are crucial for managing symptoms and improving the quality of life for individuals with Parkinson’s .

ADHD and Narcolepsy Treatment

The compound is involved in the production of medications like dextroamphetamine, which are prescribed for attention deficit hyperactivity disorder (ADHD) and narcolepsy. This underscores its role in the development of treatments for these conditions .

Benign Prostatic Hyperplasia Therapy

Another application is in the synthesis of tamsulosin, a drug used to treat benign prostatic hyperplasia. The compound’s derivatives serve as active ingredients in medications that alleviate the symptoms of this condition .

Safety and Hazards

N-(2-phenylethyl)propan-2-amine is classified as a combustible liquid. It may be corrosive to metals and is toxic if swallowed. It can cause severe skin burns and eye damage, and it may be harmful to aquatic life .

Future Directions

The future directions for N-(2-phenylethyl)propan-2-amine could involve further exploration of its synthesis methods and potential applications in various fields such as medicine and agriculture . The compound’s properties and potential uses make it a subject of interest for future research.

properties

IUPAC Name

N-(2-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAEWJKFXEUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436223
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)propan-2-amine

CAS RN

52007-97-3
Record name N-(2-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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